Carbophenothion

説明

Historical Context and Evolution of Carbophenothion Research

The synthesis of organic phosphorus compounds dates back to the 19th century worldscientific.comrevistamedicinamilitara.ro. However, their toxicity was not widely recognized until the 1930s when systematic investigations into their insecticidal properties began worldscientific.com. This compound itself was registered for use in the USA in 1955 herts.ac.uk.

Early research on this compound focused on its efficacy as an insecticide and acaricide across a range of crops, including citrus fruits, cotton, nuts, vegetables, sorghum, and maize wikipedia.orgherts.ac.uk. Studies in the mid-20th century aimed to understand its application and effectiveness in controlling various pests such as aphids and spider mites herts.ac.uk.

Research also delved into the chemical properties and environmental fate of this compound. It is described as a colorless to yellow-brown liquid with a mild mercaptan-like odor in its pure form wikipedia.orgorst.edu. Academically, its synthesis involves reactions starting from 4-chlorothiophenol (B41493) wikipedia.org. Studies investigated its stability to heat and hydrolysis, noting its relative stability below 82 °C wikipedia.orgorst.edu. Its low aqueous solubility and low volatility were also characterized herts.ac.ukorst.edu. Research indicated that it might be quite persistent in soil systems herts.ac.uk.

Further research explored the metabolic fate of this compound in biological systems, including the identification of oxidative and hydrolytic degradation products such as its sulfoxide (B87167) and sulfone ontosight.aiinchem.org. Early evaluations, such as those by the Joint Meeting of Pesticide Residues (JMPR) in 1972 and 1976, considered the residues of this compound and its metabolites in food commodities wikipedia.orginchem.orginchem.org. These evaluations highlighted the need for further data on its effects inchem.org.

The evolution of research on this compound, like other OPs, has been influenced by increasing concerns regarding their potential impact on non-target organisms and the environment. While its use has become restricted, the historical research provides a foundation for understanding the behavior and properties of this class of compounds.

Academic Significance and Contemporary Research Gaps Pertaining to this compound

This compound holds academic significance as a representative compound of the organophosphorodithioate subclass of OPs. Its historical use and the research conducted on it contribute to the broader understanding of the chemistry, environmental behavior, and biological interactions of organophosphorus pesticides. Studies on its synthesis, degradation pathways, and persistence in various matrices are valuable for environmental science and analytical chemistry. The characterization of its physical and chemical properties, such as solubility, vapor pressure, and stability, provides essential data for predicting its environmental fate and developing analytical methods for its detection orst.edunih.gov.

Despite the historical research, contemporary academic inquiry into this compound faces certain gaps, particularly given its restricted use status. While extensive research has been conducted on more widely used OPs like chlorpyrifos (B1668852), studies specifically focusing on this compound in recent years appear less prevalent in the publicly available academic literature compared to its peak usage period nih.govnih.govaphapublications.orgtandfonline.com.

Current research gaps related to this compound may include:

Updated Environmental Fate Studies: While historical data exist on its persistence and degradation, contemporary research using advanced analytical techniques could provide more detailed insights into its behavior in various environmental compartments under current conditions.

Long-term Monitoring Data: Comprehensive, recent monitoring data on this compound residues in environmental samples (soil, water, air) and biological matrices are less readily available in the search results compared to more currently used pesticides. This limits the ability to assess its current presence and potential for low-level exposure.

Comparative Studies with Newer Pesticides: Academic research often focuses on comparing the properties and impacts of legacy pesticides with newer alternatives. More contemporary comparative studies involving this compound could provide valuable context regarding its environmental persistence or degradation compared to currently approved substances.

Specific Mechanistic Studies: While the general mechanism of action of OPs (cholinesterase inhibition) is well-established, highly specific mechanistic studies on the interaction of this compound and its metabolites with biological targets at a molecular level, utilizing modern biological techniques, might represent a research gap.

Data on Metabolites: Although some metabolites like the sulfoxide and sulfone were identified historically, a comprehensive understanding of all potential transformation products and their individual properties and environmental behavior may warrant further investigation using modern analytical approaches ontosight.aiinchem.org.

The limited contemporary research on this compound in readily accessible sources suggests that while its historical academic significance is clear, it may not be a primary focus of current, widespread academic investigation compared to pesticides with more prevalent current use or emerging environmental concerns. However, its properties and historical context remain relevant for comparative toxicology, environmental chemistry, and the study of pesticide resistance evolution researchgate.netresearchgate.net.

Data on the physical and chemical properties of this compound are summarized in the table below:

| Property | Value | Source |

| Appearance | Colorless to yellow-brown liquid | wikipedia.orgorst.edunih.gov |

| Odor | Mild mercaptan-like (rotten eggs) | wikipedia.orgorst.edunih.gov |

| Molecular Formula | C₁₁H₁₆ClO₂PS₃ | wikipedia.orguni.lunih.gov |

| Molar Mass | 342.85 g/mol | wikipedia.org |

| Density | 1.271 g/cm³ | wikipedia.org |

| Boiling Point | 82 °C at 0.01 mmHg | wikipedia.org |

| Melting Point | Unknown | wikipedia.orgorst.edu |

| Solubility in Water | Insoluble / 0.34 ppm at 20 °C | wikipedia.orgherts.ac.ukorst.edu |

| log P | 5.1 / 5.3 (predicted) | wikipedia.orgnih.gov |

| Stability | Relatively stable to heat (below 82 °C) | wikipedia.orgorst.edunih.gov |

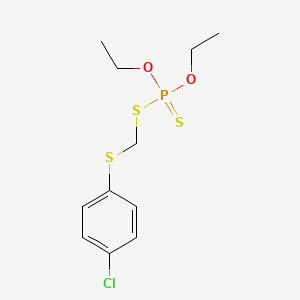

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-chlorophenyl)sulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO2PS3/c1-3-13-15(16,14-4-2)18-9-17-11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDTXTNSFWUXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCSC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO2PS3 | |

| Record name | CARBOPHENOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBOPHENOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022120 | |

| Record name | Carbophenothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbophenothion appears as an off-white to amber liquid with a mild odor of rotten eggs. Used as an insecticide and acaricide, primarily for citrus crops and deciduous fruits and nuts. (EPA, 1998), Colorless or light amber liquid; [HSDB] Slight odor of rotten eggs; [CAMEO] Clear liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | CARBOPHENOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbophenothion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARBOPHENOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

180 °F at 0.01 mmHg (EPA, 1998), 82 °C @ 0.01 mm Hg, at 0.0013kPa: 82 °C | |

| Record name | CARBOPHENOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBOPHENOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/958 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBOPHENOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with vegetable oils and most org solvents, SOL IN KEROSENE, XYLENE, ALCOHOLS, KETONES, & ESTERS, In water, 0.63 mg/l @ 20 °C, Solubility in water: none | |

| Record name | CARBOPHENOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/958 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBOPHENOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.271 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.271 @ 25 °C/4 °C, DENSITY: 1.285 @ 20 °C/20 °C /TECHNICAL/, Relative density (water = 1): 1.3 | |

| Record name | CARBOPHENOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBOPHENOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/958 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBOPHENOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 11.8 | |

| Record name | CARBOPHENOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3e-07 mmHg at 68 °F (EPA, 1998), 0.0000003 [mmHg], 3.0X10-7 mm Hg @ 20 °C, Vapor pressure at 20 °C: negligible | |

| Record name | CARBOPHENOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbophenothion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARBOPHENOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/958 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBOPHENOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQ, Light amber liquid | |

CAS No. |

786-19-6 | |

| Record name | CARBOPHENOTHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbophenothion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=786-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbophenothion [INN:ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000786196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBOPHENOTHION | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbophenothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbophenothion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOFENOTION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/998NGA2Q61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBOPHENOTHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/958 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBOPHENOTHION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanistic Investigations into Carbophenothion S Biological Activity

Acetylcholinesterase Inhibition by Carbophenothion and its Active Metabolites

This compound, as a phosphorothioate (B77711) organophosphate, typically requires metabolic activation to its oxon analog to become a potent inhibitor of acetylcholinesterase (AChE) nih.gov. This conversion usually occurs via cytochrome P450 enzymes frontiersin.org. The resulting oxon then interacts with the active site of AChE, leading to its inhibition frontiersin.org.

The active site of AChE contains two key subsites: the anionic site and the esteratic site wikipedia.orgmdpi.com. The anionic site binds the positively charged choline (B1196258) moiety of acetylcholine (B1216132), while the esteratic site contains a catalytic triad (B1167595) of amino acid residues, typically Serine, Histidine, and Glutamate (B1630785), which are involved in the hydrolysis of acetylcholine wikipedia.orgmdpi.com. Organophosphates, including the active metabolites of this compound, inhibit AChE by phosphorylating the serine residue within the catalytic triad in the esteratic site nih.govwikipedia.orgoup.com. This phosphorylation forms a stable covalent bond, effectively inactivating the enzyme and preventing it from hydrolyzing acetylcholine wikipedia.orgresearchgate.net. The binding of organophosphates to the active site is often described as a two-step process: a fast reversible binding followed by a slower, more stable covalent modification wikipedia.org. The stability of this interaction is influenced by factors such as hydrogen bonding and hydrophobic interactions within the active site gorge mdpi.com. The active site gorge itself is lined with aromatic residues that play a role in substrate binding and orientation nih.gov.

The sensitivity of AChE to organophosphate inhibition can vary across different species hibiscuspublisher.complos.orgnih.gov. These variations can be attributed to differences in enzyme structure, particularly within the active site, as well as differences in metabolic rates that affect the conversion of the parent compound to its active oxon metabolite wur.nlacs.org. Studies comparing the inhibition kinetics of organophosphates on AChE from various species, such as different fish species and hens, have shown differing sensitivities based on parameters like IC50 values and inhibition kinetic constants (ki) hibiscuspublisher.complos.org. For example, one study showed variations in the sensitivity of brain AChE from different fish species and hens to methyl-paraoxon, an oxon analog of another organophosphate plos.org. These differences were linked to variations in the dissociation constant (Kd), indicating different affinities of the enzyme for the inhibitor plos.org.

While specific comparative kinetic data for this compound across a wide range of species were not extensively detailed in the search results, the general principles of species-specific variations in AChE sensitivity to organophosphates due to structural and metabolic differences are well-documented hibiscuspublisher.complos.orgnih.govacs.org.

Molecular Interactions and Active Site Binding Dynamics

Butyrylcholinesterase Activity Modulation by this compound Exposure

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is another enzyme inhibited by organophosphates nih.govinderscienceonline.com. While AChE is primarily located at nerve synapses and involved in rapid acetylcholine hydrolysis, BChE is found in plasma and other tissues and its physiological function is not as clearly defined nih.govmdpi.com. BChE is considered a potential detoxification enzyme that can hydrolyze some toxic esters, including certain organophosphates mdpi.com. It can also act as a "bioscavenger," binding to and inactivating organophosphate oxons before they reach AChE symbiosisonlinepublishing.com.

Exposure to organophosphates, including this compound, can lead to the inhibition of BChE activity inderscienceonline.comsymbiosisonlinepublishing.com. In fact, BChE can sometimes be more sensitive to inhibition by certain organophosphates than AChE, particularly at lower exposure levels or in cases of chronic exposure researchgate.netmdpi.com. This makes BChE a useful biomarker for organophosphate exposure mdpi.comsymbiosisonlinepublishing.comnih.gov. Studies have shown that BChE activity can be significantly inhibited following exposure to organophosphates like chlorpyrifos (B1668852), another organophosphate inderscienceonline.comsymbiosisonlinepublishing.com. The degree of BChE inhibition has been explored for its potential in predicting the severity of organophosphate poisoning, although its usefulness can depend on the specific insecticide involved nih.gov. Research also suggests that BChE may have roles in biological processes beyond its enzymatic activity, such as in the early differentiation of neural stem cells mdpi.com.

Exploration of Non-cholinesterase Dependent Mechanisms of this compound Action

Beyond their primary action on cholinesterases, organophosphates, including potentially this compound, can exert toxic effects through mechanisms independent of cholinesterase inhibition nih.govekb.eg. These non-cholinesterase mechanisms are increasingly recognized, particularly in the context of low-level or chronic exposures that may not cause significant AChE inhibition but still lead to adverse outcomes nih.govekb.egorst.edu.

One prominent non-cholinesterase mechanism involves the induction of oxidative stress nih.govresearchgate.netresearchgate.netscielo.org.coums.edu.my. Organophosphates can disrupt the balance between the production of reactive oxygen species (ROS) and the body's antioxidant defense systems, leading to an accumulation of ROS researchgate.netresearchgate.netscielo.org.coums.edu.my. This can result in damage to cellular components, including lipids, proteins, and DNA researchgate.netscielo.org.coums.edu.my.

Studies with other organophosphates, such as chlorpyrifos, have demonstrated their ability to increase ROS production in various cell types conicet.gov.araging-us.comaaem.pl. This increased ROS generation can occur through various pathways, including the involvement of NADPH oxidases and the disruption of mitochondrial function researchgate.netaging-us.comaaem.pl. Oxidative stress induced by organophosphates has been linked to lipid peroxidation and the depletion of antioxidant enzymes and molecules like glutathione (B108866) scielo.org.coconicet.gov.araaem.plscielo.sa.cr. The induction of oxidative stress appears to play a significant role in the toxicity of organophosphates, contributing to cellular damage and potentially other downstream effects researchgate.netscielo.org.coscielo.sa.cr.

Organophosphates have also been shown to induce cellular apoptosis (programmed cell death) and dysregulate the cell cycle nih.govijprajournal.comacs.orgresearchgate.netresearchgate.netnih.gov. These effects can occur independently of significant cholinesterase inhibition researchgate.netnih.gov.

Research on other organophosphates indicates that they can trigger apoptotic pathways nih.govacs.orgresearchgate.netrapaluruguay.org. This can involve the generation of ROS, which can activate mitochondrial apoptosis pathways researchgate.netacs.org. Studies have observed dose-dependent increases in apoptotic cells following exposure to organophosphates acs.org.

Impact on Mitochondrial Function and Bioenergetics

Mitochondria are critical organelles responsible for cellular energy production through oxidative phosphorylation (OXPHOS) and play a vital role in various biochemical pathways, including apoptosis, regulation of reactive oxygen species (ROS), and calcium homeostasis nih.gov. Mitochondrial dysfunction has been implicated in a wide range of diseases nih.gov. Organophosphate pesticides, including compounds like chlorpyrifos and diazinon (B1670403), have been shown to impact mitochondrial function and bioenergetics researchgate.netnih.gov.

Studies on other organophosphates suggest that they can disturb mitochondrial function by inducing oxidative stress researchgate.netresearchgate.net. Oxidative stress, caused by an imbalance between ROS production and antioxidant defenses, can lead to damage of mitochondrial proteins, lipids, and DNA, ultimately contributing to bioenergetic disorders and cell death researchgate.netnih.gov. Organophosphates can alter mitochondrial respiration and the activity of respiratory chain enzymes, affecting energy production researchgate.net. For instance, chlorpyrifos and diazinon have been shown to inhibit mitochondrial bioenergetics in Danio rerio embryos at higher exposure levels nih.gov. Carbaryl, a carbamate (B1207046) insecticide, has been observed to depress mitochondrial respiration and membrane potential generation in isolated rat liver mitochondria researchgate.net.

Mitochondrial membrane permeabilization (MMP) is a crucial event in cell death pathways, and mitochondria integrate various pro-apoptotic signals physiology.org. The disruption of mitochondrial bioenergetic and redox functions following MMP can lead to cell demise physiology.org. While specific detailed research findings solely on this compound's direct impact on mitochondrial function and bioenergetics are limited in the provided search results, the broader context of organophosphate pesticide mechanisms strongly suggests that this compound is likely to exert similar effects. Organophosphates, as a class, are known to target mitochondria, inducing oxidative stress and impairing bioenergetic processes researchgate.netresearchgate.netnih.gov.

Alterations in Gene Expression and Protein Synthesis

Exposure to organophosphate and carbamate pesticides can lead to alterations in gene expression researchgate.net. These compounds can induce oxidative stress, which in turn can affect gene expression profiles researchgate.net. Studies on other organophosphates, such as chlorpyrifos and fenthion, have demonstrated their ability to induce oxidative stress, resulting in tissue damage and altered gene expression researchgate.net. For example, chlorpyrifos has been shown to modify the expression of genes relevant for human placental function, increasing the expression of genes like ABCG2, GCM1, and βhCG in human placental JEG-3 cells nih.gov.

Transcriptomic analysis has revealed that exposure to organophosphate pesticides like chlorpyrifos and diazinon can induce transcriptional responses related to detoxification, stress, innate immunity, and the transport and metabolism of lipids in organisms like Caenorhabditis elegans nih.gov. These responses can involve the regulation of different gene transcripts nih.gov.

While direct studies specifically detailing this compound's effects on global gene expression and protein synthesis are not extensively covered in the provided search results, the documented effects of other organophosphates provide a strong indication of potential mechanisms. Organophosphates, as a class, can influence cellular signaling pathways and induce changes at the molecular level, including alterations in DNA synthesis and gene expression researchgate.net. Proteomic analysis, which examines the full set of proteins expressed by an organism or tissue, can be used to understand the mechanisms underlying the effects of toxicants atlashymenoptera.netbiologists.com. Studies on pesticide-degrading bacteria have utilized proteomic analysis to compare protein expression under stress conditions nih.gov. Such approaches could potentially reveal specific protein alterations induced by this compound exposure.

The available information suggests that this compound, as an organophosphate pesticide, would likely follow similar patterns observed with related compounds, impacting gene expression and potentially protein synthesis through mechanisms involving oxidative stress and the modulation of various cellular pathways.

Biotransformation and Metabolic Pathways of Carbophenothion

Oxidative Biotransformation Pathways of Carbophenothion

Oxidative metabolism is a major route for the biotransformation of this compound, leading to the formation of more polar and sometimes more toxic products. This process involves the modification of sulfur and phosphorus atoms within the molecule.

Thioether Oxidation: Sulphoxide and Sulphone Formation

A principal oxidative pathway for this compound involves the oxidation of the thioether linkage. This reaction leads to the sequential formation of this compound sulphoxide and this compound sulphone. These metabolites have been identified in various biological systems, including mammals and plants. wikipedia.orginchem.orginchem.org This sulfoxidation is considered a major route of degradation in rats. wikipedia.org

Phosphorothionate Oxidation: Oxygen Analogue Generation

Another significant oxidative transformation is the conversion of the phosphorothionate (P=S) group to the corresponding phosphorothiolate (B1257650) (P=O) group, resulting in the formation of the oxygen analogue of this compound, also known as the oxon. This oxon can also undergo thioether oxidation to form its corresponding sulphoxide and sulphone. wikipedia.orginchem.org The formation of oxons is a common activation pathway for phosphorothionate pesticides, as the P=O derivatives are generally more potent inhibitors of acetylcholinesterase than the parent compound. nih.gov Five oxidative products resulting from the oxidation of this compound have been identified, including the oxygen analogue, the sulphoxide and its oxygen analogue, and the sulphone and its oxygen analogue. wikipedia.org

Hydrolytic Degradation Pathways of this compound

Hydrolytic degradation also contributes to the breakdown of this compound. This process typically involves the cleavage of ester or thioester bonds within the molecule, often leading to the formation of less toxic metabolites. While less data is available on the quantitative extent of hydrolytic degradation in mammals compared to oxidative pathways, it is considered a probable metabolic route. wikipedia.orginchem.org Hydrolytic reactions can lead to the cleavage of the P-S bond. wikipedia.org

Comparative Metabolism of this compound Across Biological Systems

The metabolism of this compound shows both similarities and differences across various biological systems, including mammals and plants.

Mammalian Biotransformation Profiles and Excretion Dynamics

In mammals, such as rats, this compound is rapidly metabolized and primarily excreted in the urine. wikipedia.orginchem.org Studies in rats have shown that a significant portion of the administered dose is excreted within 24 hours. wikipedia.orginchem.org The metabolic products in mammals are qualitatively similar to those found in mice, insects, and plants, with oxidative products being principal. inchem.org While quantitative data on the degradation to oxidative and hydrolytic compounds in mammals is limited, the principal oxidative route involves thioether oxidation to the sulphoxide and sulphone, followed by phosphorothionate oxidation to the oxygen analogue sulphone. inchem.orginchem.org The majority of the metabolites studied in rats are considerably less toxic than the parent compound, suggesting that metabolism primarily involves detoxification. wikipedia.orginchem.org Excretion studies in rats using radiolabeled this compound have shown that the majority of the radiocarbon is recovered in urine and feces, with some elimination as CO2 when the thiomethyl group is labeled. inchem.org

Example Data Table: Excretion of Radiolabeled this compound in Rats

| Radiolabel Position | Excretion Route | % of Administered Dose (66-144 hours) |

| Phenyl | Faeces | 17-24 |

| Phenyl | Urine | 71-80 |

| Phenyl | Expired Air | 0 |

| Thiomethyl | Expired Air (CO2) | 59 |

| Thiomethyl | Faeces | 4 |

| Thiomethyl | Urine | 31 |

Note: This table is illustrative, based on data indicating major excretion routes and approximate percentages. Specific values may vary depending on the study conditions and time points. inchem.org

Plant Metabolic Transformation Pathways

Plants also metabolize this compound through oxidative pathways similar to those in mammals. The principal route involves thioether oxidation to the sulphoxide and sulphone, followed by phosphorothionate oxidation to the oxygen analogue sulphone. inchem.org These oxidative products, including the oxygen analogue, its sulphoxide, and its sulphone, have been identified in plants like oranges and lettuce. inchem.orginchem.orgnih.gov In orange trees, this compound and its sulphoxide and sulphone were found to be major components of the identified residues, with smaller quantities of the oxon and its sulphoxide and sulphone also detected. inchem.org A quantitative difference noted between animal and plant metabolism is the presence of an unidentified product on the surface of plants. inchem.org Plants can also form conjugated metabolites, which may be stored or incorporated into plant components. nih.govsemanticscholar.org

Example Data Table: Oxidative Products of this compound Identified in Orange Fruit Peel (External Organosoluble Fraction)

| Product | % Applied Dose (Day 0) | % Applied Dose (Day 42) |

| This compound | 97.65 | 9.04 |

| This compound-SO | 0.17 | 1.27 |

| This compound-SO2 | 0.10 | 0.33 |

| Oxon | 0.04 | 0.10 |

| Oxon-SO | 0.00 | 0.09 |

| Oxon-SO2 | 0.00 | 0.04 |

Insect Metabolic Pathways and Bioactivation

Insects metabolize organophosphate insecticides like this compound through several enzymatic systems, including cytochrome P450 monooxygenases (CYP450s), esterases, and glutathione (B108866) S-transferases. nih.govresearchgate.netscielo.br Oxidative metabolism is a principal route for this compound. inchem.org

While the metabolism of some organophosphates leads to bioactivation, producing more potent anticholinesterase inhibitors, the metabolism of this compound is generally considered to involve detoxification rather than bioactivation, as its primary metabolites are reported to be considerably less toxic than the parent compound. wikipedia.org However, oxidative metabolism of this compound has been shown to result in a substantial increase in anticholinesterase activity, with the exception of the sulfone of the phosphorodithioate (B1214789). inchem.org This suggests a complex interplay between different metabolic routes and the resulting biological activity.

Thioether oxidation is a significant biotransformation pathway for organophosphorus insecticides containing a thioether linkage, such as this compound. nih.gov This process can lead to the formation of sulfoxides and sulfones. nih.gov For instance, this compound can be oxidized to its sulfoxide (B87167) and sulfone derivatives. wikipedia.orginchem.org Oxidative desulfurization, another key metabolic reaction for phosphorothionate insecticides, involves the conversion of the P=S bond to a P=O bond, yielding the corresponding oxygen analog (oxon). jst.go.jp This oxon metabolite is often more potent in inhibiting acetylcholinesterase. This compound is metabolized to its oxon, and both the parent compound and the oxon can be further oxidized to their corresponding sulfoxides and sulfones. nih.gov

Identification and Characterization of this compound Metabolites

Several oxidative metabolites of this compound have been identified in biological systems, including insects. The primary oxidative products include the sulfoxide and the sulphone derivatives of this compound. wikipedia.orginchem.org Additionally, the oxygen analog (this compound oxon) and its sulfoxide and sulphone derivatives have been identified as oxidative metabolites. wikipedia.orginchem.org

Studies have shown that the metabolism of this compound in insects is qualitatively similar to that in mammals and plants, with oxidative products being the principal metabolites. inchem.org For example, research on the metabolism of this compound in lettuce and orange trees demonstrated oxidative metabolism yielding the sulfoxide and sulphone analogues of both the phosphorothioate (B77711) (parent compound) and the phosphorodithioate (likely referring to the oxygen analog pathway, although the terminology in the source is slightly ambiguous). nih.gov Trace amounts of these sulfoxidized derivatives were detected in citrus foliage and fruit peel. nih.gov

The identified oxidative metabolites of this compound include:

this compound sulfoxide wikipedia.orginchem.orgnih.govchem960.combiosynth.comlgcstandards.com

this compound sulfone wikipedia.orginchem.orgnist.govlgcstandards.comlgcstandards.com

this compound oxygen analog (this compound oxon) wikipedia.orginchem.orgnih.gov

this compound oxygen analog sulfoxide wikipedia.orginchem.orgchem960.com

this compound oxygen analog sulfone wikipedia.orginchem.orgnih.govinchem.org

These metabolites are formed through enzymatic oxidation reactions. The relative abundance and fate of these metabolites can vary depending on the insect species and the specific metabolic enzymes present.

While detailed quantitative data specifically on insect metabolic pathways and metabolite concentrations for this compound in various insect species were not extensively available in the provided search results, the qualitative identification of these oxidative products highlights the primary routes of this compound biotransformation in insects. The formation of sulfoxides, sulfones, and oxygen analogs represents the major metabolic transformations influencing the persistence and activity of this compound in the insect system.

Identified this compound Metabolites

| Compound Name | PubChem CID |

| This compound | 13081 |

| This compound Sulfoxide | 566410 |

| This compound Sulfone | 16662-85-4 (CAS) nist.gov, 572999 (PubChem Substance) chem960.com |

| This compound Oxygen Analog | Not explicitly found, but oxon of this compound is mentioned. PubChem CID for Carbophenoxon sulfone is 572846 nih.gov. |

| This compound Oxygen Analog Sulfoxide | 572999 chem960.com |

| This compound Oxygen Analog Sulfone | 572846 nih.gov |

Note: PubChem CID for this compound Sulfone was not directly found, but a CAS number and a PubChem Substance ID linked to the sulfone were identified. The PubChem CID 572846 is for Carbophenoxon sulfone, which is the oxygen analog sulfone.

Toxicological Assessment and Research of Carbophenothion

Mammalian Toxicological Research

Research into the toxicity of carbophenothion in mammals has explored various exposure durations and their resulting effects. Studies have been conducted primarily in rodents and other laboratory animals to elucidate the toxicological profile of this compound. orst.eduinchem.org

Acute Toxicological Effects and Underlying Mechanisms

Acute toxicity from this compound exposure typically manifests rapidly following uptake. wikipedia.orgorst.edu The primary mechanism underlying the acute toxic effects of this compound in mammals is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE). wikipedia.orgorst.eduherts.ac.uk This inhibition leads to the accumulation of acetylcholine (B1216132) (ACh) at cholinergic synapses in the nervous system, causing overstimulation of cholinergic receptors. msdvetmanual.comnih.govindexcopernicus.commdpi.com

Signs of acute poisoning are characteristic of organophosphorus ester exposure and include manifestations of cholinergic stimulation. inchem.org These effects occur due to the disruption of signal transduction at cholinergic synapses. wikipedia.org

Subchronic and Chronic Exposure Studies

Studies involving subchronic and chronic exposure to this compound in mammals have also been conducted to assess the effects of longer-term or repeated exposure. In a 90-day study in rats, clinical signs of cholinergic stimulation were observed at higher dietary concentrations. inchem.org Inhibition of red blood cell, brain, and plasma cholinesterase activity was also noted at various concentrations. inchem.org

Long-term studies, such as a two-year feeding study in rats, have investigated the potential for chronic effects. While considerable mortality was observed in all groups in one such study, it was not directly related to dietary intake of this compound. inchem.org Some research suggests that chronic exposure may lead to tolerance to the toxicity, associated with a decreased density of muscarinic and nicotinic receptors in the nervous system. mdpi.com However, other sources indicate no signs of chronic or carcinogenic effects have been found in some studies. wikipedia.orgorst.edu A three-generation study in rats indicated that exposure could negatively affect reproductive performance, resulting in increased stillbirths and decreased pup survival. wikipedia.orgorst.edu

Neurotoxicological Investigations of this compound

This compound is recognized as a neurotoxicant, primarily due to its action on the nervous system through cholinesterase inhibition. herts.ac.ukindexcopernicus.com Neurotoxicological investigations have sought to understand the impact on both the central and peripheral nervous systems, as well as the cellular and molecular mechanisms involved.

As an organophosphate, this compound affects the central nervous system (CNS). orst.eduindexcopernicus.com The inhibition of AChE leads to an accumulation of acetylcholine, causing hyperstimulation of cholinergic receptors in the brain. nih.govmdpi.com This can result in central cholinergic crisis. mdpi.com While the primary mechanism involves AChE inhibition, non-cholinesterase mechanisms may also contribute to neurotoxicity. dovepress.comescholarship.org Studies on other organophosphates, like chlorpyrifos (B1668852), have indicated potential for alterations in affect-related behavior and decreases in neuron density in the hippocampus in animal models. frontiersin.org

This compound also impacts the peripheral nervous system (PNS). indexcopernicus.com Similar to its effects in the CNS, the accumulation of acetylcholine at neuromuscular junctions and in peripheral ganglia due to AChE inhibition leads to overstimulation of nicotinic and muscarinic receptors in the PNS. msdvetmanual.comnih.govnih.gov This can manifest as muscle contractions and other signs of cholinergic excess. wikipedia.orgmdpi.com Peripheral overstimulation can contribute to a cholinergic crisis. nih.gov

The neurotoxicity of this compound, like other organophosphates, is primarily mediated by the phosphorylation and irreversible inhibition of AChE, leading to acetylcholine accumulation and overactivation of cholinergic receptors. indexcopernicus.comdovepress.comescholarship.org This overstimulation can lead to sustained impulses of cholinergic nerves. dovepress.com

Beyond direct AChE inhibition, research into the mechanisms of organophosphate neurotoxicity, including studies on related compounds like chlorpyrifos, suggests other potential cellular and molecular events. These can include the stimulation of cholinergic and glutamatergic signaling pathways, leading to the production of reactive oxygen species (ROS), disruption of mitochondrial function, and ultimately inducing apoptosis. oup.comlidsen.comresearchgate.net Excitotoxicity, potentially mediated through glutamate (B1630785) receptors, has been suggested as a mechanism for neuronal death induced by some organophosphates. frontiersin.orgoup.com

Studies also indicate that organophosphates can cause inflammatory activation of astrocytes, which are crucial support cells in the brain. dovepress.comfrontiersin.org This activation is marked by an increase in glial fibrillary acidic protein (GFAP), a marker of reactive astrocytes. dovepress.comfrontiersin.org Inflammatory activation of astrocytes is considered an important mechanism underlying neurotoxicity caused by some organophosphates. dovepress.com Some animal studies have shown phenotypic alterations in astrocytes following subchronic exposure to certain organophosphates. dovepress.com

Effects on Peripheral Nervous System

Reproductive Toxicology Studies and Developmental Outcomes

Reproductive toxicology studies in rats have indicated that this compound can have adverse effects on reproduction. A standard three-generation reproduction study in rats, involving exposure to this compound in the diet at a level of 20 ppm, demonstrated effects on reproductive parameters. inchem.org These effects included reduced pup weights, an increased resorption rate, and elevated postpartum mortality in pups. inchem.org These outcomes were observed at a dietary level known to induce maternal cholinesterase depression. inchem.org

While the provided search results specifically detail a rat study, research on the developmental and reproductive toxicity of pesticides in general highlights a range of potential adverse outcomes in humans and animals, including effects on fertility, spontaneous abortion, birth weight, birth defects, and postnatal development. researchgate.nettandfonline.com Organophosphate pesticides, as a class, have been shown to affect the physiology of reproduction in higher vertebrates, potentially disrupting the endocrine system and impacting steroid hormone synthesis and metabolism. remedypublications.com

Potentiation Effects of this compound in Combination with Other Organophosphorus Compounds

Studies have investigated the potential for this compound to enhance the toxicity of other organophosphorus compounds when administered in combination. When administered orally to rats in combination with five other organophosphates (parathion, methylparathion, EPN, demephion, and malathion), this compound did not show signs of potentiation of acute toxicity. inchem.org Specifically, no evidence of greater than additive depression of cholinesterase activity was observed in these combinations. inchem.org

However, one source suggests that following relatively large single doses, this compound potentiates the toxicity of malathion (B1675926) about 3-fold, although it does not potentiate other compounds tested. nih.gov This indicates that while not broadly potentiating with all tested organophosphates, a specific interaction with malathion at higher doses might occur. Organophosphates generally share a common mechanism of cholinesterase inhibition, and exposure to multiple organophosphates can lead to additive toxicity. epa.gov The potentiation of malathion toxicity by other compounds is known to involve the inhibition of carboxylesterase (CarE), an enzyme that detoxifies malathion and its oxon. oup.com

In Vitro and Cellular Toxicology of this compound

In vitro and cellular toxicology studies provide insights into the direct effects of this compound on different cell types and the molecular mechanisms involved.

Cytotoxicity Assessments in Relevant Cell Lines

Cytotoxicity assessments evaluate the ability of a substance to cause damage to cells. While direct studies on this compound's cytotoxicity in specific cell lines were not extensively detailed in the provided results, research on other organophosphates like chlorpyrifos offers relevant context for the types of studies conducted. Studies on chlorpyrifos have utilized various cell lines, including human peripheral blood lymphocytes and HepG2 (human liver carcinoma) cells, to assess cytotoxic effects. researchgate.net Other relevant cell lines used in pesticide cytotoxicity assessments include human monocyte cell line U937, human T cells, human neuroblastoma cell line SH-SY5Y, and mouse neuroblasts (N2a). researchgate.netupv.es These studies often employ assays like the MTT assay, which reflects the activity of NADH-dependent cellular oxidoreductase and is consistent with in vivo findings of reduced mitochondrial enzyme activity after exposure to some organophosphates. researchgate.net

Cytotoxicity can be dose-dependent, with increasing concentrations leading to reduced cell viability. biomedpharmajournal.org Cell lines derived from different tissues, such as liver (HepG2) and intestinal cells (Caco-2), can exhibit differing sensitivities to pesticides. researchgate.net

Molecular Biomarker Responses to this compound Exposure

Exposure to organophosphates, including this compound, can elicit various molecular biomarker responses in biological systems. A primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE) activity, which is a widely used biomarker for exposure to neurotoxic compounds in both vertebrate and invertebrate species. mdpi.comresearchgate.net Butyrylcholinesterase (BChE), a plasma enzyme, is also frequently used in biomonitoring programs to determine acute exposure. mdpi.com

Beyond cholinesterase inhibition, organophosphate exposure can induce oxidative stress, which is characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses. oup.comnih.govnih.gov Biomarkers of oxidative stress include malondialdehyde (MDA), a product of lipid peroxidation, and antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). tandfonline.comresearchgate.net Studies have shown that exposure to organophosphates can lead to increased MDA levels and altered activity of antioxidant enzymes. tandfonline.comresearchgate.net

DNA damage is another molecular response that can be assessed as a biomarker of pesticide exposure. nih.govtandfonline.com The detection and quantification of DNA damage, often through methods like the comet assay, can indicate genotoxic potential under acute or chronic conditions. tandfonline.comscielo.sa.cr

Other potential molecular biomarkers include stress proteins like heat shock proteins (HSP70 and HSP90), which can be elevated in response to pesticide exposure. researchgate.net Changes in cytokine levels, indicative of inflammatory responses, have also been observed following exposure to some organophosphates. mdpi.comnih.gov

While the provided information specifically details biomarker responses to other organophosphates like chlorpyrifos, these studies illustrate the range of molecular indicators that are relevant to understanding the cellular impact of this compound exposure.

Data Table: Summary of Selected Toxicological Findings (Based on available information)

| Study Type | Species | Exposure Level/Conditions | Key Findings | Source |

| Reproduction Study | Rat | 20 ppm in diet | Reduced pup weights, increased resorption rate, increased postpartum mortality | inchem.org |

| Potentiation Study (Oral) | Rat | Combinations with OPs | No potentiation of acute toxicity with tested OPs (except possibly malathion) | inchem.orgnih.gov |

| Cholinesterase Inhibition | Rat | Dietary exposure | Plasma cholinesterase depression at 5 ppm (NOAEL 0.25 mg/kg/day) | inchem.org |

Note: This table summarizes findings directly related to this compound from the provided sources. Data for other compounds are included in the text for contextual purposes only.

Environmental Fate and Degradation Dynamics of Carbophenothion

Degradation Pathways in Environmental Compartments

The degradation of carbophenothion in the environment occurs through several pathways, including microbial degradation, photolysis, and hydrolysis ajol.info.

Microbial Degradation and Biodegradation Potential

Biodegradation is considered an important environmental fate process for this compound nih.gov. Studies, such as river die-away tests, have shown significant degradation, with only 10% of the compound remaining after two weeks nih.gov. Microorganisms, particularly bacteria and fungi, play a pivotal role in the degradation of organophosphate pesticides oup.comtecnoscientifica.com. These microbes can utilize pesticides as a source of carbon and energy, leading to their degradation and reduced persistence in the environment tandfonline.com. Several bacterial genera, including Acinetobacter, Bacillus, Pseudomonas, Flavobacterium, Sphingomonas, and Agrobacterium, have been reported to biodegrade organophosphate compounds like chlorpyrifos (B1668852), which shares structural similarities with this compound frontiersin.orgtandfonline.com. Enzymes like organophosphorus hydrolase (OPH) and methyl parathion (B1678463) hydrolase (MPH) are crucial bacterial enzymes that can hydrolyze the P-O and P=S bonds found in organophosphates, facilitating their degradation nih.gov.

Photolytic Degradation Processes (Direct and Indirect Photolysis)

Photolysis involves the degradation of compounds through exposure to light frontiersin.orgnih.gov. Direct photolysis occurs when the pesticide molecule directly absorbs light energy, leading to chemical reactions frontiersin.orgnih.gov. Indirect photolysis is initiated by the absorption of light by sensitizer (B1316253) substances, such as natural organic matter, which then produce reactive species that degrade the pesticide frontiersin.orgnih.gov. This compound absorbs little UV light above 290 nm, suggesting it may not be highly susceptible to direct photolysis nih.gov. However, photochemical processes can occur in the topmost soil layer and in surface waters ajol.inforesearchgate.net. While direct photolysis can be a key degradation pathway in aquatic environments for some pollutants, indirect phototransformation, sensitized by substances like nitrate (B79036) ions, can significantly enhance the breakdown of organophosphates ajol.inforesearchgate.net.

Hydrolytic Degradation in Aqueous Environments

Hydrolysis, the breakdown of a compound by reaction with water, can be an important fate process for this compound in water nih.gov. Organophosphate pesticides, being esters, have sites vulnerable to hydrolysis oup.com. The rate of hydrolysis is often dependent on pH, with increased degradation observed under alkaline conditions ajol.inforesearchgate.net. While abiotic hydrolysis may not be the primary dissipation route in all environmental settings, laboratory studies have shown that this compound is susceptible to hydrolysis, particularly at higher pH values nih.govepa.gov. The hydrolysis of organophosphates typically involves the cleavage of ester bonds, leading to the formation of degradation products ajol.infooup.com.

Persistence and Dissipation in Soil Systems

This compound is expected to be quite persistent in soil systems herts.ac.uk. Its dissipation in soil is influenced by a combination of factors, including adsorption, degradation processes, and the physicochemical properties of the soil rsc.org.

Adsorption and Desorption Characteristics within Soil Matrices

Adsorption to soil particles is a major process influencing the fate and mobility of pesticides in soil torrossa.comacs.org. This compound is expected to have low mobility in soil based on its estimated high Koc value nih.gov. The adsorption-desorption characteristics of a pesticide in soil determine its availability for degradation, transformation, and transport torrossa.com. Adsorption is influenced by factors such as soil organic matter content and clay content torrossa.comusda.gov. Studies on similar organophosphate pesticides like chlorpyrifos have shown strong adsorption to soil and sediments, with adsorption capacity correlating significantly with organic carbon content ajol.info. Desorption, the release of the adsorbed compound back into the soil solution, is often slower than adsorption, exhibiting hysteresis torrossa.commdpi.com.

Influence of Soil Physicochemical Properties (e.g., organic matter, pH) on Degradation

Soil physicochemical properties significantly influence the degradation and persistence of pesticides rsc.org. Organic matter content is a crucial factor, affecting both adsorption and microbial activity torrossa.commdpi.comresearchgate.net. Higher organic matter content can lead to increased adsorption, potentially reducing the bioavailability of the pesticide for microbial degradation torrossa.commdpi.com. However, organic matter can also enhance microbial growth and activity, thereby promoting biodegradation mdpi.comcambridge.org. Soil pH also plays a vital role in pesticide degradation, particularly influencing hydrolysis rates researchgate.netresearchgate.net. For organophosphates, degradation rates often increase with increasing pH ajol.inforesearchgate.net. Temperature and soil moisture content are other important factors that affect microbial metabolism and, consequently, the rate of biodegradation cambridge.orgacademicjournals.org.

Table 1: Summary of this compound Environmental Fate Processes

| Process | Environmental Compartment | Significance | Key Factors Influencing Rate |

| Microbial Degradation | Soil, Water | Important for breakdown and reduced persistence | Microbial community, organic matter, temperature, moisture, pH |

| Photolysis | Water, Soil Surface | Can contribute, especially indirect photolysis | Light intensity, presence of sensitizers |

| Hydrolysis | Water, Soil | Can be important, pH-dependent | pH, Temperature |

| Adsorption | Soil, Sediment | Influences mobility and bioavailability | Organic matter content, clay content, soil type |

| Desorption | Soil, Sediment | Release from adsorbed state, exhibits hysteresis | Organic matter content, clay content, soil type |

Table 2: Estimated Half-Lives for Related Organophosphates in Soil (Illustrative)

| Compound | Environmental Condition | Estimated Half-Life (days) | Source (Illustrative, based on search results for related compounds) |

| Chlorpyrifos | Aerobic Soil | 10 to 96 (range) | rapaluruguay.org |

| Chlorpyrifos | Anaerobic Soil | 78 to 171 (range) | epa.gov |

| Carbofuran | Soil | 21 to >350 (range) | academicjournals.org |

Transport and Distribution in Environmental Matrices

The movement and distribution of this compound in the environment are governed by its interaction with soil, water, and air, influenced by its inherent properties and environmental conditions mdpi.com.

Leaching Potential and Groundwater Contamination Risk

This compound's leaching potential is generally considered low. Based on its chemical properties, particularly its low aqueous solubility (0.34 mg/l at 20 °C) and high estimated soil organic carbon-water (B12546825) partition coefficient (Koc of 19,000), it is not expected to readily leach to groundwater herts.ac.uknih.gov. The Koc value indicates a strong tendency for this compound to adsorb to soil particles, particularly those with higher organic carbon content, which reduces its mobility through the soil profile mdpi.comresearchgate.netuludag.edu.tr. Studies on pesticide leaching potential often utilize indices like the Groundwater Ubiquity Score (GUS) and Leaching Index (LIX), which consider properties such as water solubility, half-life, and adsorption characteristics researchgate.netmdpi.comcopernicus.orgcopernicus.org. While this compound's properties suggest low leaching potential, the presence of pesticides, including those with low leaching potential, in groundwater can still occur, influenced by factors such as soil type, rainfall, and application rates copernicus.orgembrapa.brnih.gov. Soils with higher clay and organic carbon content tend to show less leaching of insecticides mdpi.com.

Aquatic Environmental Distribution and Persistence

When released into water, this compound is expected to adsorb to suspended solids and sediment due to its estimated Koc value nih.gov. This adsorption to sediment can interfere with degradation processes and potentially increase persistence in the sediment phase epa.gov. Volatilization from water surfaces is not expected to be a major fate process based on its estimated Henry's Law constant nih.gov. The Henry's Law constant indicates the tendency of a compound to partition between water and air researchgate.netfortunepublish.com.

Hydrolysis may be an important degradation process for this compound in water nih.gov. Biodegradation is also expected to be an important environmental fate process in water, as indicated by studies showing significant degradation in river die-away tests nih.gov. However, the persistence of organophosphorus insecticides in aquatic systems can vary, with some reports indicating persistence for extended periods in organic soils and associated drainage systems researchgate.net.

Bioconcentration in aquatic organisms is suggested to be very high, based on an estimated Bioconcentration Factor (BCF) of 2500 nih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 13081 |

Data Table Summary

| Property | Value | Unit | Source/Note |

| Aqueous Solubility (20 °C) | 0.34 | mg/l | herts.ac.uk |

| Vapor Pressure (20 °C) | 3.0 x 10⁻⁷ (or 1.07) | mm Hg (or mPa) | nih.gov (or herts.ac.uk) |

| Log Kow (Octanol-Water) | 4.75 - 5.33 | - | herts.ac.uknih.gov |

| Estimated Koc | 19,000 | - | nih.gov |

| Estimated Henry's Law Constant | 2.0 x 10⁻⁷ | atm-cu m/mole | nih.gov |

| Soil Degradation (aerobic) DT₅₀ | 100 (typical), 30 (field) | days | herts.ac.uk (EXTOXNET, Don Wauchope database) |

| Estimated BCF (Aquatic) | 2500 | - | nih.gov |

| Half-life in air (OH radical) | 2 | hr | Estimated nih.gov |

| Aqueous Hydrolysis DT₅₀ (pH 7, 20°C) | - | days | Data not available herts.ac.uk |

| Aqueous Photolysis DT₅₀ (pH 7) | - | days | Data not available herts.ac.uk |

| Water-sediment DT₅₀ | - | days | Data not available herts.ac.uk |

Ecotoxicological Investigations of Carbophenothion in Non Target Organisms and Ecosystems

Aquatic Ecotoxicology

Carbophenothion is considered very highly toxic to freshwater and marine/estuarine organisms. epa.gov

Toxicity to Freshwater Fish Species

Studies have shown that this compound is highly toxic to freshwater fish. orst.eduherts.ac.uk For instance, the LC50 (Lethal Concentration 50), the concentration at which 50% of the test organisms die, is reported as 56 ppb for rainbow trout and 13 ppb for bluegill sunfish. orst.edu Research on other organophosphate pesticides like chlorpyrifos (B1668852), which shares a similar mode of action, provides further insight into the potential effects on freshwater fish, including oxidative stress and DNA damage at certain concentrations. researchgate.netnih.gov

Table 1: Acute Toxicity of this compound to Freshwater Fish

| Species | Endpoint | Concentration (ppb) | Source |

| Rainbow trout | LC50, 96h | 56 | orst.edu |

| Bluegill sunfish | LC50, 96h | 13 | orst.edu |

Acute and Chronic Toxicity to Freshwater Invertebrates

This compound is also highly toxic to freshwater invertebrates. orst.eduloinc.org Acute toxicity data for the adult Palaemonetes indicates an LC50 of 1.2 ppb. epa.gov While specific acute and chronic toxicity data for this compound on a wide range of freshwater invertebrates is limited in the provided sources, studies on other organophosphates like chlorpyrifos demonstrate acute effects on species such as Daphnia magna and Hyalella azteca at environmentally relevant concentrations. nih.gov Chronic sublethal responses have also been observed in species like Radix sp. snails and copepods exposed to organophosphate mixtures. nih.gov

Table 2: Acute Toxicity of this compound to Freshwater Invertebrates

| Species | Endpoint | Concentration (ppb) | Source |

| Adult Palaemonetes | LC50 | 1.2 | epa.gov |

Marine Ecotoxicological Studies

Table 3: Toxicity of this compound to Marine and Estuarine Organisms

| Species | Endpoint | Concentration (ppb) | Source |

| Pink shrimp | Acute Toxicity, LC50 | 0.47 | orst.eduepa.gov |

| Sheepshead minnow | Acute Toxicity, LC50 | 17 | orst.eduepa.gov |

| Grass shrimp | Chronic Toxicity, MATC | >0.22 <0.36 | epa.gov |

| Sheepshead minnow | Chronic Toxicity, MATC | >1.3 <2.8 | epa.gov |

Terrestrial Ecotoxicology

This compound may be quite persistent in soil systems and shows a moderate to high level of toxicity to terrestrial species. herts.ac.uk

Toxicity to Soil Macrofauna (e.g., earthworms)

Earthworms are important components of soil macrofauna, playing crucial roles in soil health and being recognized as useful bio-monitor organisms for soil pollutants. mdpi.comnih.gov While direct toxicity data for this compound on earthworms was not explicitly found in the provided snippets, studies on other organophosphate insecticides like chlorpyrifos demonstrate adverse effects on earthworms, including reductions in growth rate and impacts on feeding activity. nih.govresearchgate.netembrapa.br The toxicity to earthworms can be influenced by factors such as the concentration of the pesticide, exposure duration, and soil properties. nih.govembrapa.br

Avian Toxicity and Sublethal Effects

This compound is known to be highly toxic to many bird species orst.edu. As an organophosphate, its primary mechanism of toxicity involves the inhibition of cholinesterase enzymes, which are crucial for proper nerve function wikipedia.orgorst.edu. This inhibition disrupts signal transduction in the nervous system wikipedia.org.

Studies have determined the acute oral toxicity (LD50) and subacute dietary toxicity (LC50) of this compound for several bird species. The LD50 represents the dose that is lethal to 50% of the test animals, while the LC50 represents the dietary concentration lethal to 50% of the test animals orst.edunih.gov. Data indicate significant variation in sensitivity among different avian species orst.edunih.gov. For instance, European starlings exhibit high sensitivity with a low LD50, while mallard ducks appear less sensitive orst.edu.

Acute Toxicity Data for this compound in Birds

| Species | Metric | Value | Citation |